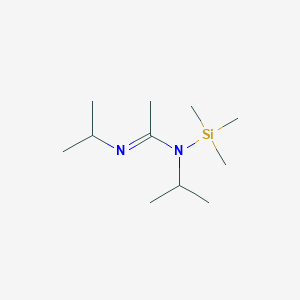
(1E)-N,N'-Di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N,N’-Di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide is a chemical compound that belongs to the class of ethanimidamides. These compounds are characterized by the presence of an ethanimidamide group, which is a functional group containing a carbon-nitrogen double bond (C=N) and an amide group (N-C=O). The compound is further modified with propan-2-yl and trimethylsilyl groups, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N,N’-Di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide typically involves the reaction of ethanimidamide precursors with propan-2-yl and trimethylsilyl reagents. Common synthetic routes may include:
Amidation Reaction: Reacting ethanimidamide with isopropylamine and trimethylsilyl chloride under controlled conditions.
Catalytic Methods: Using catalysts such as palladium or platinum to facilitate the addition of propan-2-yl and trimethylsilyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(1E)-N,N’-Di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted ethanimidamides.
Scientific Research Applications
(1E)-N,N’-Di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-N,N’-Di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide involves its interaction with molecular targets and pathways. This may include:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(propan-2-yl)ethanimidamide: Lacks the trimethylsilyl group.
N-(trimethylsilyl)ethanimidamide: Lacks the propan-2-yl groups.
Uniqueness
(1E)-N,N’-Di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide is unique due to the presence of both propan-2-yl and trimethylsilyl groups, which can influence its chemical reactivity and properties compared to similar compounds.
Properties
CAS No. |
587832-78-8 |
|---|---|
Molecular Formula |
C11H26N2Si |
Molecular Weight |
214.42 g/mol |
IUPAC Name |
N,N'-di(propan-2-yl)-N-trimethylsilylethanimidamide |
InChI |
InChI=1S/C11H26N2Si/c1-9(2)12-11(5)13(10(3)4)14(6,7)8/h9-10H,1-8H3 |
InChI Key |
VFSJHULYZJOKOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C(C)N(C(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


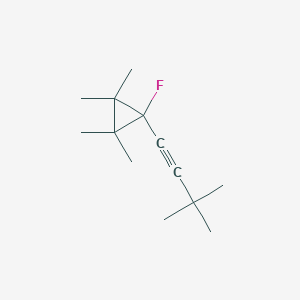
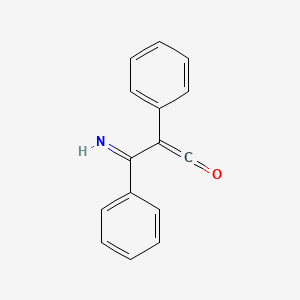
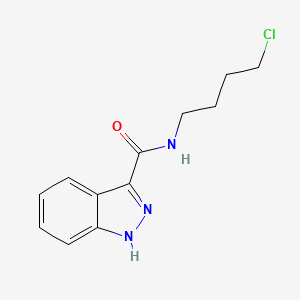

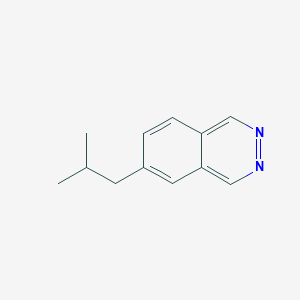
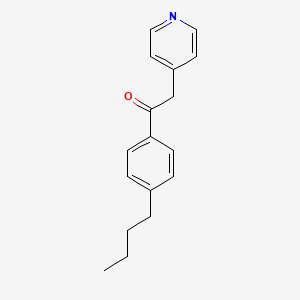
![2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14240048.png)

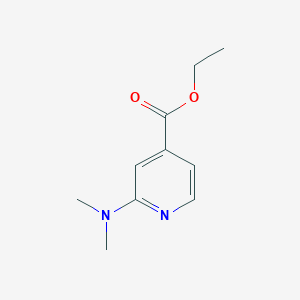
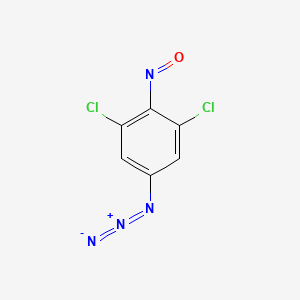
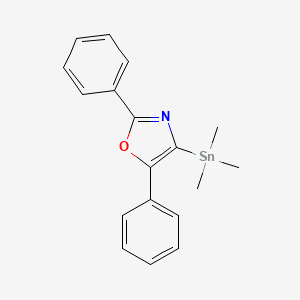
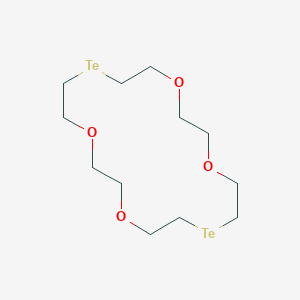
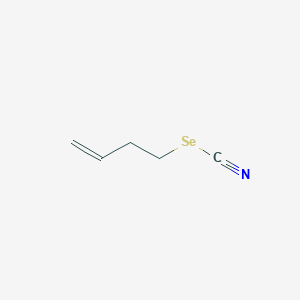
![4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14240080.png)
